Setamycin
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Overview
Description
Bafilomycin B1 is a member of the bafilomycin family, which are macrolide antibiotics produced by various species of the genus Streptomyces . These compounds are characterized by a 16-membered lactone ring scaffold and exhibit a wide range of biological activities, including anti-tumor, anti-parasitic, immunosuppressant, and anti-fungal properties . Bafilomycin B1 is particularly noted for its ability to inhibit vacuolar-type H±ATPase (V-ATPase), a membrane-spanning proton pump .
Scientific Research Applications
Bafilomycin B1 has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions: Bafilomycin B1 is typically isolated from the fermentation broth of Streptomyces griseus . The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The specific conditions for these steps can vary, but they generally involve the use of organic solvents such as methanol, ethyl acetate, and acetone .
Industrial Production Methods: Industrial production of bafilomycin B1 involves large-scale fermentation of Streptomyces griseus under controlled conditions. The fermentation process is optimized to maximize the yield of bafilomycin B1, and the compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Bafilomycin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize bafilomycin B1.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce bafilomycin B1.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bafilomycin B1 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Mechanism of Action
Bafilomycin B1 exerts its effects primarily by inhibiting V-ATPase . This enzyme is responsible for acidifying intracellular compartments such as lysosomes and vacuoles. By inhibiting V-ATPase, bafilomycin B1 disrupts the acidification process, leading to the accumulation of autophagosomes and the inhibition of autophagy . This mechanism is particularly important in cancer research, as it can induce cell death in cancer cells .
Comparison with Similar Compounds
- Bafilomycin A1
- Bafilomycin C1
- Bafilomycin D
- Bafilomycin E
Comparison: While all bafilomycins share a similar macrolide structure and biological activity, bafilomycin B1 is unique in its specific inhibitory effects on V-ATPase . Bafilomycin A1, for example, is more commonly used in research due to its potent inhibition of autophagy . Bafilomycin C1 and D have similar activities but differ in their specific chemical structures and biological effects .
Properties
CAS No. |
80112-34-1 |
---|---|
Molecular Formula |
C44H65NO13 |
Molecular Weight |
816.0 g/mol |
IUPAC Name |
[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12-,18-17+,24-13-,25-20-,34-21+/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42?,44+/m0/s1 |
InChI Key |
KFUFLYSBMNNJTF-MZYUNMTESA-N |
Isomeric SMILES |
C[C@H]1C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
88899-56-3 | |
Pictograms |
Acute Toxic |
Synonyms |
setamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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